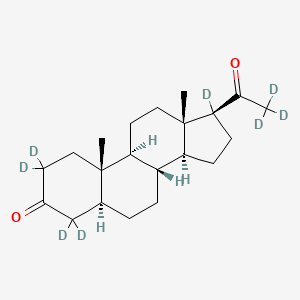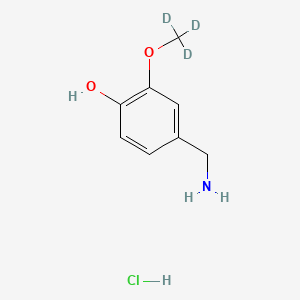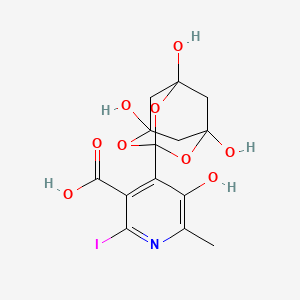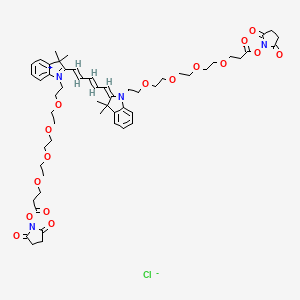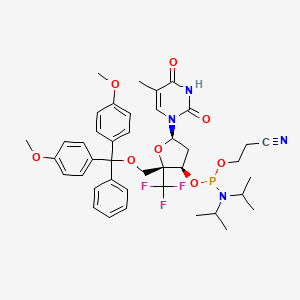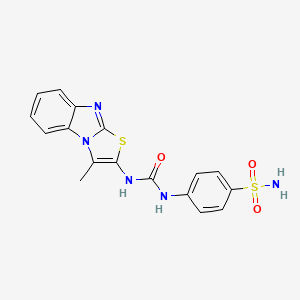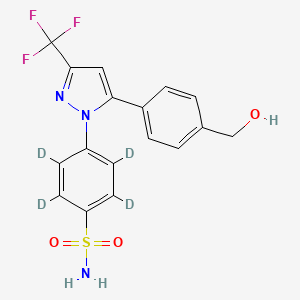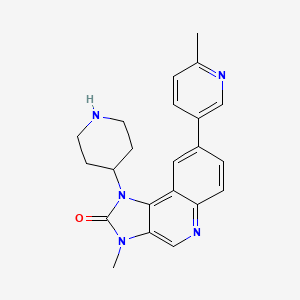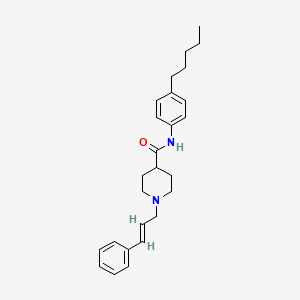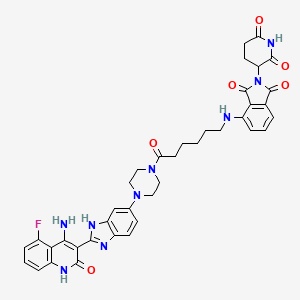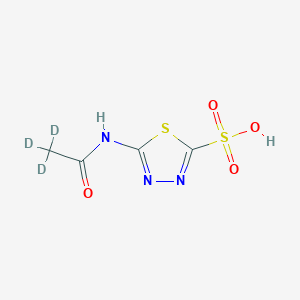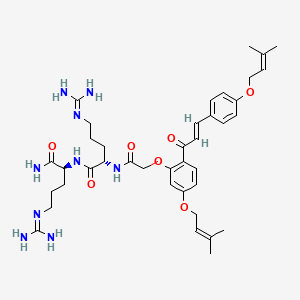
Antibacterial agent 107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 107 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in treating various bacterial infections, particularly those caused by drug-resistant strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 107 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s integrity.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 107 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Antibacterial Agent 107 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 107 involves targeting specific bacterial processes. It binds to bacterial enzymes or proteins, inhibiting their function and leading to bacterial cell death. The compound may interfere with cell wall synthesis, protein synthesis, or DNA replication, depending on its structure and the bacterial target. Molecular pathways involved include the inhibition of peptidoglycan synthesis and disruption of ribosomal function.
Comparaison Avec Des Composés Similaires
Antibacterial Agent 107 is unique compared to other antibacterial agents due to its specific structure and mode of action. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits protein synthesis but binds to different ribosomal sites.
Ciprofloxacin: Interferes with DNA replication but has a distinct chemical structure.
This compound stands out due to its effectiveness against drug-resistant bacteria and its ability to target multiple bacterial processes simultaneously.
Propriétés
Formule moléculaire |
C39H55N9O7 |
|---|---|
Poids moléculaire |
761.9 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetyl]amino]pentanoyl]amino]pentanamide |
InChI |
InChI=1S/C39H55N9O7/c1-25(2)17-21-53-28-12-9-27(10-13-28)11-16-33(49)30-15-14-29(54-22-18-26(3)4)23-34(30)55-24-35(50)47-32(8-6-20-46-39(43)44)37(52)48-31(36(40)51)7-5-19-45-38(41)42/h9-18,23,31-32H,5-8,19-22,24H2,1-4H3,(H2,40,51)(H,47,50)(H,48,52)(H4,41,42,45)(H4,43,44,46)/b16-11+/t31-,32-/m0/s1 |
Clé InChI |
GAWMDBNTWDIAKW-CBIVFTRNSA-N |
SMILES isomérique |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


